6-Bromo-2,8-dichloroquinazoline
Description
6-Bromo-2,8-dichloroquinazoline is a halogenated quinazoline derivative characterized by bromine and chlorine substituents at positions 6, 2, and 8 of its bicyclic aromatic framework. Quinazolines are nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and intermediates in drug synthesis.
Properties
Molecular Formula |
C8H3BrCl2N2 |
|---|---|
Molecular Weight |
277.93 g/mol |
IUPAC Name |
6-bromo-2,8-dichloroquinazoline |
InChI |
InChI=1S/C8H3BrCl2N2/c9-5-1-4-3-12-8(11)13-7(4)6(10)2-5/h1-3H |
InChI Key |
YWSCMDQCCRELGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC(=NC=C21)Cl)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Quinazolines
- 2,8-Dichloroquinazoline : Lacks the 6-bromo substituent, reducing steric bulk and altering electronic properties. This simplification often correlates with lower receptor-binding affinity in kinase-targeting applications.
- 6-Bromoquinazoline : Absence of 2,8-dichloro groups limits its utility in cross-coupling reactions, which are critical for functionalizing the quinazoline core .
- 3,3-Dibromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: A fused quinazoline derivative with bromine at non-aromatic positions, exhibiting distinct reactivity and reduced aromatic stabilization compared to 6-bromo-2,8-dichloroquinazoline .
Non-Quinazoline Halogenated Heterocycles
- 6-Bromoaplysinopsin Derivatives: These marine alkaloids feature brominated indole moieties and demonstrate potent 5-HT2 receptor binding (Ki = 0.3–3.5 µM). While structurally distinct from quinazolines, they highlight the significance of bromine in enhancing receptor affinity .
- 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole : A thiadiazole-based compound where bromine at position 2 is readily substituted by amines, underscoring the versatility of bromine in nucleophilic aromatic substitution reactions .
Physicochemical Properties
- Solubility: The dichloro and bromo substituents in this compound likely reduce aqueous solubility compared to non-halogenated quinazolines, necessitating organic solvents (e.g., DMSO, ethanol) for handling .
- Melting Points: Halogenated analogs typically exhibit higher melting points due to increased molecular symmetry and intermolecular forces. For example, 3,3-dibromo-2,3-dihydropyrroloquinazolinone decomposes at 145°C , while 6-bromo-2’-chlorobenzylidene nicotinohydrazide forms stable crystals with hydrogen-bonded networks .
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